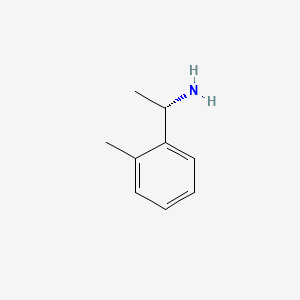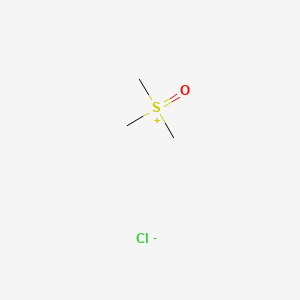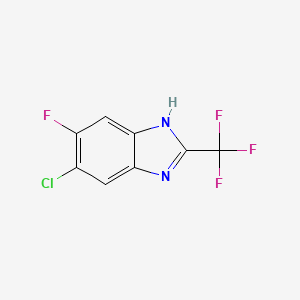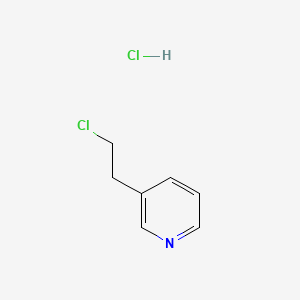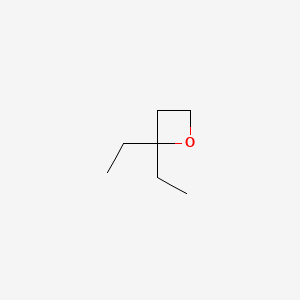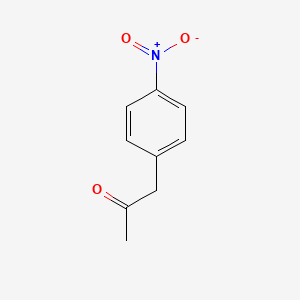
4-Nitrophenylacetone
Übersicht
Beschreibung
4-Nitrophenylacetone, also known as 1-(4-nitrophenyl)propan-2-one, is a chemical compound with the molecular formula C9H9NO3 . It is used as an intermediate in organic synthesis . The compound is insoluble in water but soluble in usual organic solvents .
Molecular Structure Analysis
The molecular structure of 4-Nitrophenylacetone contains a total of 22 bonds. There are 13 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ketone, and 1 aromatic nitro group .Physical And Chemical Properties Analysis
4-Nitrophenylacetone is a yellow to orange crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±17.0 °C at 760 mmHg, and a melting point of 60.0-67.0°C . The compound has a molar refractivity of 47.0±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 147.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Biosensing Applications
- Selective Sorbents for Analytical Processes : The design and application of molecularly imprinted polymers (MIPs) for selective sorption and analysis of nitrophenylacetic acid derivatives in complex samples, such as human urine, demonstrate the utility of nitrophenyl derivatives in creating highly specific analytical methods (Janczura et al., 2021).
- Electrochemical Sensors for Hazardous Substance Detection : Development of electrochemical sensors based on nanostructured materials for the sensitive detection of nitrophenol, highlighting the importance of nitrophenyl derivatives in environmental monitoring and public health (Ansari et al., 2021).
Material Science and Nanotechnology
- Electrocatalysis and Electrosynthesis : Use of nitrobenzyl derivatives as catalysts for the reduction of CO2 and electrosynthesis of 4-nitrophenylacetic acid, showcasing their role in catalytic processes and potential applications in green chemistry (Mohammadzadeh et al., 2020).
- Nanostructured Platforms for Sensing Applications : Fabrication of sensors utilizing silver-doped cerium oxide nanoparticles for the detection of 4-Nitrophenol, indicating the use of nitrophenyl derivatives in enhancing the performance of nanomaterial-based sensors (Ansari et al., 2021).
Environmental Science
- Degradation of Environmental Contaminants : Insights into the genetic mechanisms behind the degradation of 4-Nitrophenol by bacteria, which can inform bioremediation strategies for nitrophenol pollutants (Kitagawa et al., 2004).
- Catalytic Reduction of Water Contaminants : Application of manganese oxide supported Ni nanoparticles for the catalytic reduction of 4-Nitrophenol, highlighting the potential of nitrophenyl derivatives in water treatment technologies (Deka et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWWCWZGHNIUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277054 | |
| Record name | 4-Nitrophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenylacetone | |
CAS RN |
5332-96-7 | |
| Record name | 5332-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrophenylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

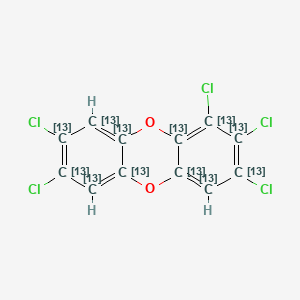
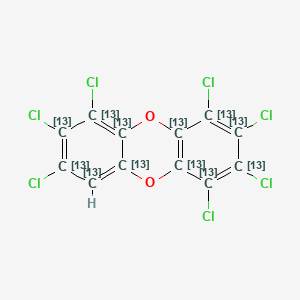
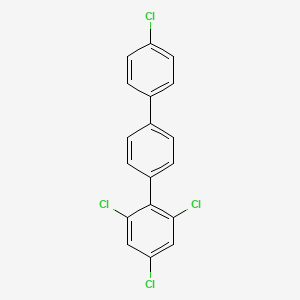
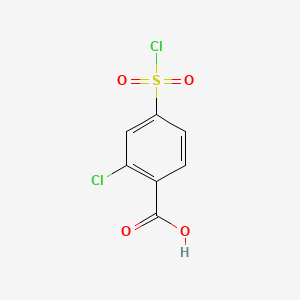
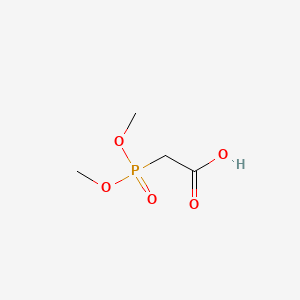
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
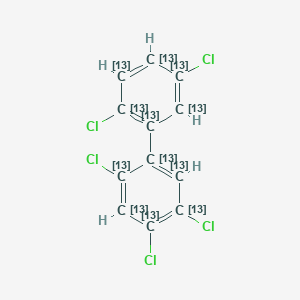
![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)
